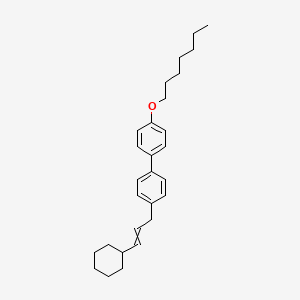![molecular formula C21H37N3O7 B12516009 1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Lys(Boc)-Pro-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysyl-L-proline, is a protected dipeptide. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features two tert-butoxycarbonyl (Boc) protecting groups, which safeguard the amino functionalities during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Boc)-Pro-OH typically involves the following steps:
Protection of Lysine: L-lysine is first protected at both the α-amino and ε-amino groups using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Coupling with Proline: The protected lysine derivative is then coupled with L-proline using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of Boc-Lys(Boc)-Pro-OH follows similar steps but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the peptide is assembled on a resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to extend the peptide chain.
Hydrolysis: Under basic conditions, the ester bonds in the Boc groups can be hydrolyzed.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products
Deprotection: L-lysyl-L-proline.
Coupling: Extended peptide chains.
Hydrolysis: Free amino acids and Boc-protected fragments.
Scientific Research Applications
Boc-Lys(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mechanism of Action
The primary function of Boc-Lys(Boc)-Pro-OH is to serve as a protected intermediate in peptide synthesis. The Boc groups protect the amino functionalities during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions, allowing for the assembly of longer peptide chains.
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Boc)-OH: A similar compound with only lysine protected by Boc groups.
Fmoc-Lys(Boc)-OH: A lysine derivative protected by both Boc and fluorenylmethyloxycarbonyl (Fmoc) groups.
Boc-Pro-OH: Proline protected by a Boc group.
Uniqueness
Boc-Lys(Boc)-Pro-OH is unique due to its dual protection of lysine and its incorporation of proline, making it particularly useful in the synthesis of peptides that require both amino acids. The dual Boc protection ensures stability and prevents side reactions during synthesis, making it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
1-[2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJKNMOGSRQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
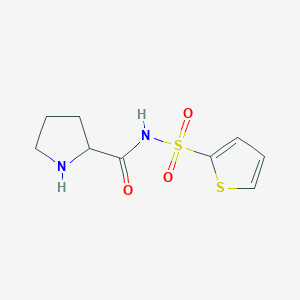

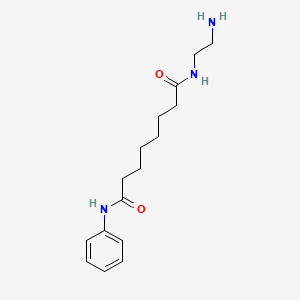

![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
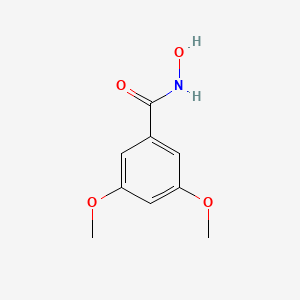
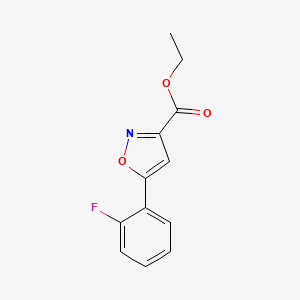
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
